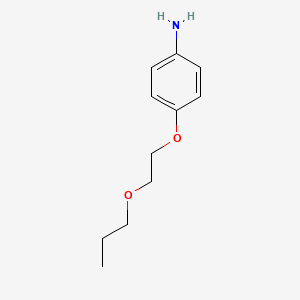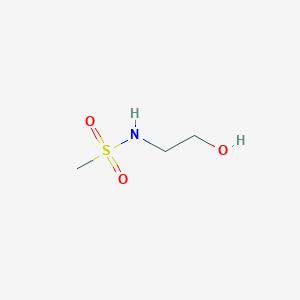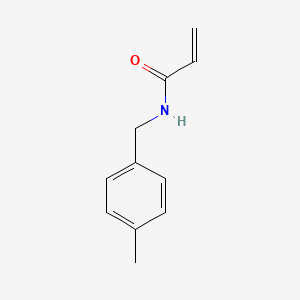
N-(4-methylphenylmethyl)propenamide
Übersicht
Beschreibung
“N-(4-methylphenylmethyl)propenamide” is a type of amide, which is a compound that includes a carbonyl group (C=O) and an amine group (N-H) in its structure . The “N-(4-methylphenylmethyl)” part of the name indicates that a 4-methylphenylmethyl group is attached to the nitrogen atom of the amide group .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a propenamide backbone with a 4-methylphenylmethyl group attached to the nitrogen atom . The exact structure would depend on the specific locations of the double bond in the propenamide backbone and the methyl group on the phenyl ring .Chemical Reactions Analysis
Amides, including “this compound”, can undergo various chemical reactions. One common reaction is hydrolysis, which is a reaction with water in the presence of a catalyst such as a dilute acid . This reaction can result in the formation of a carboxylic acid and an amine or ammonia .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure . These properties could include its color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
1. Histone Deacetylase Inhibitors
- N-(4-methylphenylmethyl)propenamide derivatives have been explored for their potential as histone deacetylase inhibitors (HDACi), which are significant in treating cancer and neurodegenerative diseases. For instance, the compound N-hydroxy-3-phenyl-2-propenamide, having a phenyloxopropenyl moiety, demonstrated in vivo antitumor activity in a human colon carcinoma xenograft model (Thaler et al., 2010).
2. Novel Compound Isolation
- Research has identified unique amide compounds, including derivatives of this compound, in natural sources like the stems of Capsicum annuum. These compounds are characterized by spectral analyses and offer insights into natural product chemistry (Chen, Yeh, & Yang, 2011).
3. Antifeedant and Antifungal Properties
- Certain derivatives of this compound have been studied for their termite antifeedant and antifungal activities. For example, specific phenolic amides showed potent feeding deterrent activity against termites (Lajide, Escoubas, & Mizutani, 1995). Similarly, synthetic amides related to this compound demonstrated toxicity to leaf-cutting ants and inhibitory effects on their symbiotic fungus (Pagnocca et al., 2006).
4. Mechanofluorochromic Properties
- Research into 3-aryl-2-cyano acrylamide derivatives, related to this compound, has revealed variations in their optical properties due to different stacking modes. This highlights their potential in the study of fluorescence and structural transformations (Song et al., 2015).
Zukünftige Richtungen
The future directions for research on “N-(4-methylphenylmethyl)propenamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . These studies could help to better understand this compound and its potential applications .
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-11(13)12-8-10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVFXRUAQUPAJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


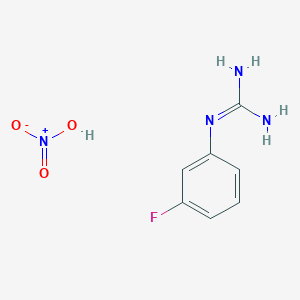
![N-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-4-methyl-benzamide](/img/structure/B3148803.png)
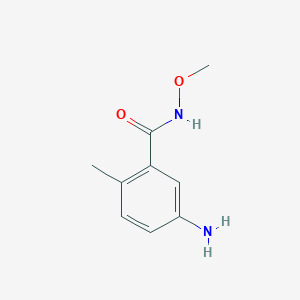
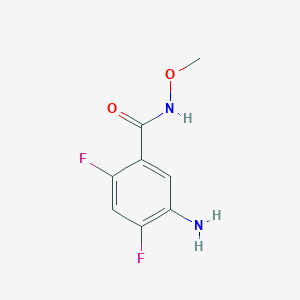
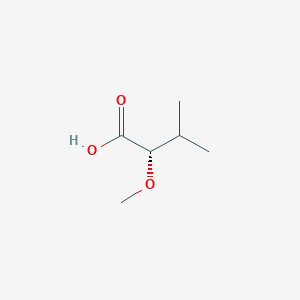
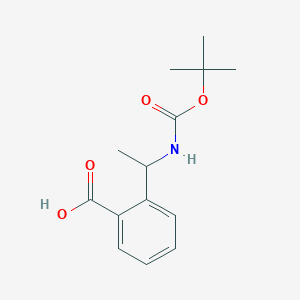
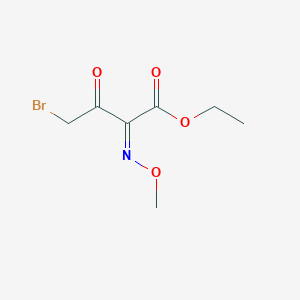
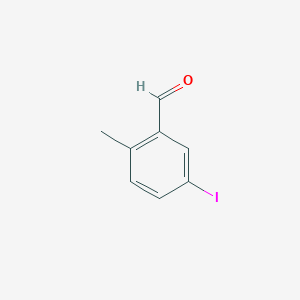
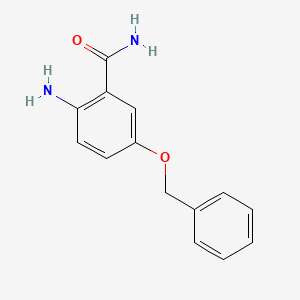
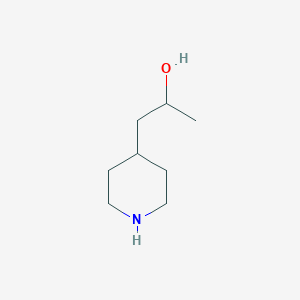
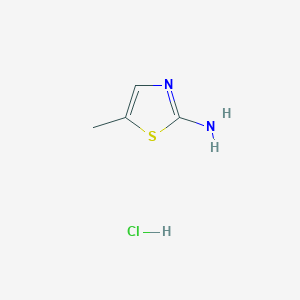
![2-[(2-Chlorophenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B3148860.png)
